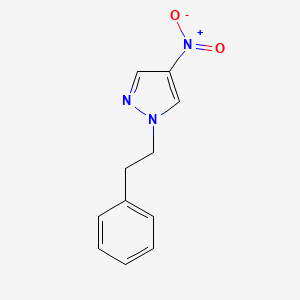

4-Nitro-1-(2-phenylethyl)-1H-pyrazole

Vue d'ensemble

Description

Nitroazoles are a class of compounds that include a five-membered azole ring and a nitro group . They are known for their wide range of applications in the field of medicine and materials science .

Synthesis Analysis

The synthesis of nitroazoles often involves the nitration reaction of azoles with nitric acid or a sulfuric-nitric acid mixture . Other nitrating agents such as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate can also be used .Molecular Structure Analysis

Nitroazoles, like the compound you mentioned, typically consist of a five-membered azole ring with nitrogen and oxygen atoms . The exact structure would depend on the specific positions of these atoms in the ring .Chemical Reactions Analysis

The most common reaction involving nitroazoles is electrophilic substitution, which is mainly used for the preparation of nitrodiazoles and benzazoles . The ability of azoles to undergo electrophilic substitution reactions is determined by the activity of reagents, the basicity of substrates, and the acidity of media .Physical And Chemical Properties Analysis

Nitroazoles exhibit good physical properties including relatively high densities and high positive heats of formation . They also have moderate detonation properties .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development due to their diverse pharmacological activities. Researchers have investigated the synthesis and biological evaluation of piperidine derivatives, including 4-Nitro-1-(2-phenylethyl)-1H-pyrazole , as potential drug candidates. These compounds can target specific receptors, enzymes, or pathways, making them valuable for designing novel therapeutics .

Synthetic Methodology

Efficient methods for synthesizing substituted piperidines are essential for drug discovery. Scientists have explored various strategies, such as hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions, to access piperidine derivatives. The development of cost-effective and scalable synthetic routes remains an active area of research .

Spiropiperidines

Spiropiperidines, a class of piperidine derivatives, have unique structural features. Researchers have investigated their synthesis and explored their potential applications. These compounds often exhibit interesting biological activities, making them attractive targets for drug development .

Condensed Piperidines

Condensed piperidines, which incorporate additional rings fused to the piperidine core, offer diverse chemical space. Scientists have explored their synthesis and evaluated their biological properties. These compounds may serve as lead structures for drug design .

Biological Activity

Studies have focused on understanding the biological effects of piperidine-containing compounds. Researchers have assessed the interaction of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole with cellular targets, including receptors, enzymes, and ion channels. Investigating their mode of action and potential therapeutic applications is crucial .

Alkaloid Synthesis

Piperidines are prevalent in natural products, including alkaloids. Researchers have studied the biosynthesis of alkaloids containing piperidine moieties. Understanding these pathways can inspire the design of synthetic analogs with improved pharmacological properties .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-nitro-1-(2-phenylethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVATOIJLDLEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2771941.png)

![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B2771942.png)

![N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2771944.png)

![5-(4-morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide](/img/structure/B2771945.png)

![Methyl (E)-4-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2771949.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2771950.png)

![6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2771954.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2771957.png)

![4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2771959.png)

![5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2771960.png)

![Ethyl 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2771961.png)